Arginine; tidiacic
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Overview
Description
Arginine; tidiacic is a compound that combines the amino acid arginine with tidiacic, also known as thiazolidine-2,4-dicarboxylic acid. This combination is known for its hepatoprotective properties, meaning it helps protect the liver from damage. The compound is often used in medical treatments for liver-related conditions and is marketed under the trade name Tiadilon .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tidiacic involves the reaction of thiazolidine with maleic anhydride under controlled conditions to form thiazolidine-2,4-dicarboxylic acid. This compound is then combined with arginine in a 1:1 ratio to form arginine; tidiacic .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis of thiazolidine-2,4-dicarboxylic acid followed by its combination with arginine. The process requires precise control of reaction conditions to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Arginine; tidiacic undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various by-products.
Reduction: Reduction reactions can modify the structure of the compound.
Substitution: Substitution reactions can occur, particularly involving the amino and carboxyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild to moderate conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Arginine; tidiacic has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its role in cellular processes and metabolic pathways.
Medicine: Used in the treatment of liver diseases and as a hepatoprotective agent.
Industry: Employed in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of arginine; tidiacic involves its role as a sulfur donor, which helps in detoxifying harmful substances in the liver. The compound interacts with various molecular targets and pathways, including those involved in oxidative stress and inflammation. By donating sulfur, it helps in the synthesis of glutathione, a crucial antioxidant in the liver .
Comparison with Similar Compounds
Similar Compounds
Silymarin: Another hepatoprotective agent used in the treatment of liver diseases.
L-citrulline: An amino acid similar to arginine, involved in the urea cycle and nitric oxide production.
L-ornithine: Another amino acid related to arginine, involved in the urea cycle.
Uniqueness
Arginine; tidiacic is unique due to its dual role as both an amino acid and a sulfur donor. This combination enhances its hepatoprotective properties and makes it particularly effective in treating liver-related conditions. Unlike other similar compounds, this compound provides both nutritional and detoxifying benefits .
Properties
IUPAC Name |
2-amino-5-(diaminomethylideneamino)pentanoic acid;1,3-thiazolidine-2,4-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.C5H7NO4S/c7-4(5(11)12)2-1-3-10-6(8)9;7-4(8)2-1-11-3(6-2)5(9)10/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2-3,6H,1H2,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCWYYXUZVULSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C(=O)O)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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